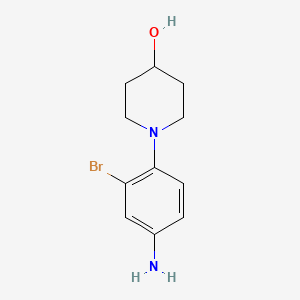
Methyl 3-bromo-2-cyanobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-2-cyanobenzoate is a benzoate ester . It is a compound with the molecular formula C9H6BrNO2 .
Molecular Structure Analysis
The InChI code for Methyl 3-bromo-2-cyanobenzoate is1S/C9H6BrNO2/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4H,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Methyl 3-bromo-2-cyanobenzoate is a powder at room temperature . It has a molecular weight of 240.06 g/mol . The compound has a computed XLogP3-AA value of 2.2, indicating its relative lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .科学的研究の応用
Chemical Compound Applications in Scientific Research
Surface Chemistry and Materials Science : Research on ionic liquids, such as those involving haloaluminate room-temperature ionic liquids, demonstrates the importance of specific chemical compounds in developing advanced materials for electrochemical applications, including surface finishing and energy storage technologies. These studies highlight the role of chemical compounds in improving the efficiency and capabilities of energy storage devices and in electroplating processes (Tsuda, Stafford, & Hussey, 2017).
Environmental Science and Toxicology : Compounds similar to Methyl 3-bromo-2-cyanobenzoate are studied for their environmental impact, particularly in the context of their use as flame retardants and their potential to form toxic by-products. Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) explores the similarities in toxicity profiles between brominated compounds and their chlorinated homologs, emphasizing the need for further investigation into the health effects and environmental fate of these chemicals (Birnbaum, Staskal, & Diliberto, 2003; Mennear & Lee, 1994).
Analytical Chemistry : The development of analytical methods for determining the antioxidant activity of compounds showcases the scientific interest in understanding and measuring the chemical properties and activities of various substances. Such research is crucial in food engineering, medicine, and pharmacy, where antioxidants play a significant role in health and disease prevention (Munteanu & Apetrei, 2021).
Safety and Hazards
Methyl 3-bromo-2-cyanobenzoate is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .
作用機序
Target of Action
Methyl 3-bromo-2-cyanobenzoate is a chemical compound that is often used in organic synthesis. It is known to be used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, Methyl 3-bromo-2-cyanobenzoate likely acts as an electrophile. The bromine atom in the compound can be replaced by a nucleophile in the presence of a palladium catalyst . This allows for the formation of new carbon-carbon bonds, which is a key step in many organic synthesis processes .
Biochemical Pathways
In the context of organic synthesis, it is involved in the formation of new carbon-carbon bonds via suzuki–miyaura coupling reactions . This can lead to the synthesis of a wide variety of complex organic compounds.
Result of Action
The primary result of the action of Methyl 3-bromo-2-cyanobenzoate is the formation of new carbon-carbon bonds via Suzuki–Miyaura coupling reactions . This enables the synthesis of a wide variety of complex organic compounds, which can be used in various applications, including the development of pharmaceuticals and materials.
Action Environment
The efficacy and stability of Methyl 3-bromo-2-cyanobenzoate can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the temperature, and the pH of the reaction environment . Proper control of these factors is crucial for the successful application of this compound in organic synthesis.
特性
IUPAC Name |
methyl 3-bromo-2-cyanobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKBWUQNFHIFIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-cyanobenzoate | |
CAS RN |
1261653-43-3 |
Source


|
| Record name | methyl 3-bromo-2-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)
![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)




![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)

